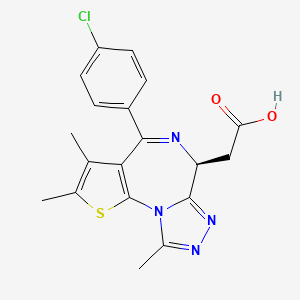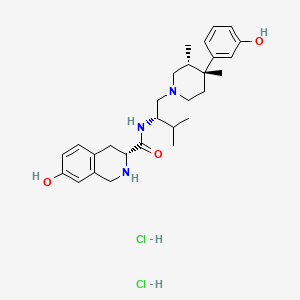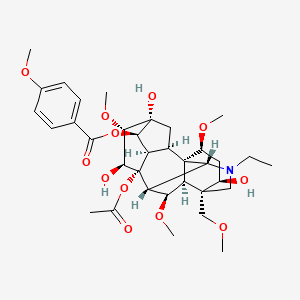
JQ-1 carboxylic acid
Vue d'ensemble
Description
JQ-1 carboxylic acid is a derivative of (+)-JQ-1 and is a potent BET bromodomain inhibitor . It can be used to synthesize PROTAC, which targets the degradation of BRD4 . It is also a highly potent, selective, and cell-permeable BRD4 inhibitor .
Molecular Structure Analysis
The molecular formula of JQ-1 carboxylic acid is C19H17ClN4O2S . The exact mass is 400.08 and the molecular weight is 437.339 .Chemical Reactions Analysis
JQ-1 carboxylic acid has a carboxylic acid functional group that can be used for conjugation reactions . It can be used as a precursor to a PROTAC® that targets BET bromodomains after conjugation to a linker and E3 ligase ligand .Physical And Chemical Properties Analysis
The molecular weight of JQ-1 carboxylic acid is 400.9 g/mol . The chemical formula is C19H17ClN4O2S .Applications De Recherche Scientifique
BET Bromodomain Inhibition
JQ-1 carboxylic acid is a potent BET (bromodomain and extra terminal domain) inhibitor . BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in gene regulation. By inhibiting these proteins, JQ-1 can modulate gene expression, making it a valuable tool in the study of cancer and other diseases where BET proteins are implicated.
Downregulation of PD-L1 Expression
JQ-1 carboxylic acid has been shown to downregulate PD-L1 expression on the surface of tumor cells . PD-L1 is a protein that helps tumors evade the immune system, and its downregulation could potentially enhance the effectiveness of cancer immunotherapies.
Synthesis of PROTACs
JQ-1 carboxylic acid can serve as a precursor to synthesize PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for degradation, offering a novel approach to treat diseases that are difficult to target with traditional small-molecule drugs.
Epigenetic Research
Given its ability to modulate gene expression through BET inhibition, JQ-1 carboxylic acid is a valuable tool in epigenetic research . It can help scientists understand how changes in gene expression can influence disease development and progression.
Drug Development
The unique mechanism of action of JQ-1 carboxylic acid, combined with its ability to modulate gene expression and degrade disease-causing proteins, makes it a promising candidate for drug development . It could potentially be used to develop new treatments for a variety of diseases, including cancer and neurological disorders.
Study of Drug Resistance
JQ-1 carboxylic acid’s ability to downregulate PD-L1 expression could make it a useful tool in studying drug resistance in cancer . Understanding how tumors develop resistance to immunotherapies could lead to the development of more effective treatments.
Propriétés
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOSBOOJFIRCSO-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JQ-1 carboxylic acid | |
CAS RN |
202592-23-2 | |
| Record name | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide](/img/structure/B608171.png)


![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)
![(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone](/img/structure/B608186.png)
![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)
